molecular formula C10H10O2 B149221 Methyl cinnamate CAS No. 1754-62-7

Methyl cinnamate

Cat. No.: B149221
CAS No.: 1754-62-7
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

Methyl cinnamate (MC) is a compound found in various plants, including fruits like strawberries and spices such as Sichuan pepper and some varieties of basil . It has been shown to have antimicrobial potential . The primary targets of MC are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of MC in C. albicans are caHOS2 and caRPD3 .

Mode of Action

MC interacts directly with its targets, leading to changes in the fungal plasmatic membrane and the cell wall . This interaction disrupts the normal function of these structures, leading to the death of the fungal cells . It has also been suggested that MC can inhibit the differentiation of 3T3-L1 adipocytes through the CAMKK2-AMPK pathway .

Biochemical Pathways

MC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . In addition, MC has been shown to alleviate lipid accumulation in HepG2 cells through the AMPK pathway .

Pharmacokinetics

It is known that mc is a compound found in extracts from zanthoxylum armatum dc plants . More research is needed to fully understand the ADME properties of MC and their impact on its bioavailability.

Result of Action

MC has been shown to have antimicrobial activity, with fungicidal effects observed against various strains . It can alleviate triglyceride accumulation in HepG2 cells . MC also has anti-inflammatory effects .

Action Environment

The action of MC can be influenced by environmental factors. For example, a study has shown that MC’s photodynamics can be investigated in depth in both the gas- and solution-phase This suggests that the environment in which MC is present can affect its action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions to achieve high yields . Another method involves the Heck reaction, where bromobenzene and methyl acrylate are reacted in the presence of a palladium catalyst and a base under electro-organic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry approaches. For example, deep eutectic solvents based on choline chloride and p-toluenesulfonic acid have been used to catalyze the esterification of methanol and cinnamic acid. This method offers advantages such as reduced reaction times, lower environmental impact, and easier catalyst recovery .

Chemical Reactions Analysis

Types of Reactions: Methyl cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce cinnamic acid.

    Reduction: It can be reduced to form cinnamyl alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Various cinnamate derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Methyl cinnamate stands out due to its natural occurrence in various plants and its significant role in both industrial applications and scientific research.

Properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
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Molecular Weight

162.18 g/mol
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Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl cinnamate
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Record name Methyl cinnamate
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Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
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Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
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CAS No.

103-26-4, 1754-62-7
Record name Methyl cinnamate
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Record name Methyl trans-cinnamate
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Record name Methyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl (E)-cinnamate
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Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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